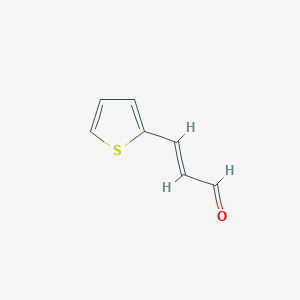
3-(2-Thienyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)acrylaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with acetaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions: 3-(2-Thienyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-(2-Thienyl)acrylic acid.
Reduction: 3-(2-Thienyl)acryl alcohol.
Substitution: 2-bromo-3-(2-thienyl)acrylaldehyde.
科学研究应用
Chemical Synthesis
Building Block for Complex Molecules
3-(2-Thienyl)acrylaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis. The compound can undergo oxidation to form 3-(2-Thienyl)acrylic acid or reduction to yield 3-(2-Thienyl)acryl alcohol, facilitating the development of diverse chemical entities.
Synthetic Routes
The synthesis typically involves the condensation of thiophene-2-carboxaldehyde with acetaldehyde under basic conditions, often utilizing sodium hydroxide or potassium hydroxide. This method highlights its utility in synthetic organic chemistry.
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits promising biological activity. It has been explored for its antimicrobial properties and potential as a pharmacophore in drug development. The compound's interactions with biological macromolecules make it a candidate for further investigation in therapeutic applications.
Case Study: Antimicrobial Activity
In studies assessing its biological activity, this compound demonstrated effectiveness against various microbial strains. This suggests its potential role in developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Material Science
Organic Semiconductors
The compound is also utilized in the production of organic semiconductors. Its electron-rich thiophene ring enables effective π-π interactions, which are essential for electronic applications. This characteristic positions it as a key component in the development of organic electronic devices and photovoltaic systems .
Dyes and Pigments
Furthermore, this compound is employed as an intermediate in synthesizing dyes and pigments, highlighting its importance in material chemistry. The compound's unique electronic properties contribute to the vibrant colors and stability of these materials.
作用机制
The mechanism of action of 3-(2-Thienyl)acrylaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
相似化合物的比较
2-Thiopheneacrolein: Similar structure but with different substitution patterns on the thiophene ring.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Contains a benzodioxole ring instead of a thiophene ring.
Uniqueness: 3-(2-Thienyl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
14756-03-7 |
|---|---|
分子式 |
C7H6OS |
分子量 |
138.19 g/mol |
IUPAC 名称 |
3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H |
InChI 键 |
IEAUKTACQUVNLS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C=CC=O |
手性 SMILES |
C1=CSC(=C1)/C=C/C=O |
规范 SMILES |
C1=CSC(=C1)C=CC=O |
Key on ui other cas no. |
14756-03-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















